3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Overview
Description
3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or otherwise substituted benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the tetramethylpiperidinyl moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has a different amine structure.
3,4,5-Trimethoxyamphetamine: Similar trimethoxyphenyl group with an amphetamine backbone.
Uniqueness
3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the tetramethylpiperidinyl moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-18(2)10-13(11-19(3,4)21-18)20-17(22)12-8-14(23-5)16(25-7)15(9-12)24-6/h8-9,13,21H,10-11H2,1-7H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBLTKJEPIHGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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